molecular formula C9H8BrClO2 B12848373 1-(2-Bromo-4-chloro-5-methoxyphenyl)ethan-1-one

1-(2-Bromo-4-chloro-5-methoxyphenyl)ethan-1-one

Cat. No.: B12848373
M. Wt: 263.51 g/mol
InChI Key: JJHGRDHVHJGGSK-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chloro-5-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine, chlorine, and methoxy group attached to a phenyl ring, with an ethanone group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-chloro-5-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromo-4-chloro-5-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-chloro-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Secondary alcohols.

    Substitution: Methoxy-substituted derivatives, tert-butyl-substituted derivatives.

Scientific Research Applications

1-(2-Bromo-4-chloro-5-methoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chloro-5-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) on the phenyl ring can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

1-(2-Bromo-4-chloro-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(2-Bromo-4-chloro-5-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a methoxy group.

    1-(2-Bromo-4-chloro-5-nitrophenyl)ethan-1-one: Contains a nitro group, which significantly alters its chemical properties and reactivity.

    1-(2-Bromo-4-chloro-5-hydroxyphenyl)ethan-1-one: The presence of a hydroxy group can enhance hydrogen bonding and solubility in aqueous media.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-(2-bromo-4-chloro-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrClO2/c1-5(12)6-3-9(13-2)8(11)4-7(6)10/h3-4H,1-2H3

InChI Key

JJHGRDHVHJGGSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)Cl)OC

Origin of Product

United States

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